4-(4-Chlorobenzylamino)-1-(trifluoroacetyl)piperidin
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Overview
Description
4-(4-Chlorobenzylamino)-1-(trifluoroacetyl)piperidin is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorobenzylamino group and a trifluoroacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzylamino)-1-(trifluoroacetyl)piperidin typically involves the reaction of 4-chlorobenzylamine with 1-(trifluoroacetyl)piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used include dichloromethane and ethanol, while catalysts such as triethylamine or sodium hydride may be employed to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzylamino)-1-(trifluoroacetyl)piperidin can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituents introduced.
Scientific Research Applications
4-(4-Chlorobenzylamino)-1-(trifluoroacetyl)piperidin has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound may be used to study the effects of specific chemical modifications on biological systems. It can serve as a tool for investigating enzyme interactions and cellular processes.
Medicine: The compound has potential applications in medicinal chemistry, where it may be explored for its pharmacological properties. It could be a candidate for drug development targeting specific diseases or conditions.
Industry: In industrial settings, the compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzylamino)-1-(trifluoroacetyl)piperidin involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used. For example, in medicinal applications, the compound may interact with proteins involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzylamine: A precursor in the synthesis of 4-(4-Chlorobenzylamino)-1-(trifluoroacetyl)piperidin, it shares the 4-chlorobenzyl group but lacks the piperidine and trifluoroacetyl moieties.
1-(Trifluoroacetyl)piperidine: Another precursor, it contains the piperidine ring and trifluoroacetyl group but lacks the 4-chlorobenzylamino group.
4-Chlorobenzyl alcohol: A related compound with a hydroxyl group instead of the amino group, used in various chemical applications.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H16ClF3N2O |
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Molecular Weight |
320.74 g/mol |
IUPAC Name |
1-[4-[(4-chlorophenyl)methylamino]piperidin-1-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C14H16ClF3N2O/c15-11-3-1-10(2-4-11)9-19-12-5-7-20(8-6-12)13(21)14(16,17)18/h1-4,12,19H,5-9H2 |
InChI Key |
UAHARZKJUVQGLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NCC2=CC=C(C=C2)Cl)C(=O)C(F)(F)F |
Origin of Product |
United States |
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